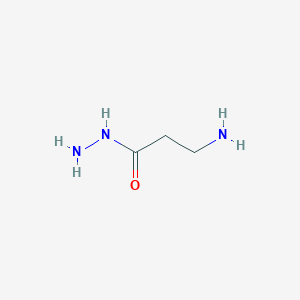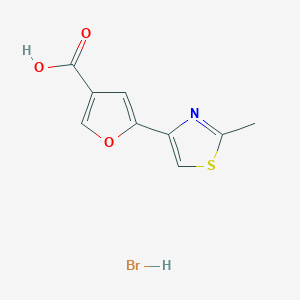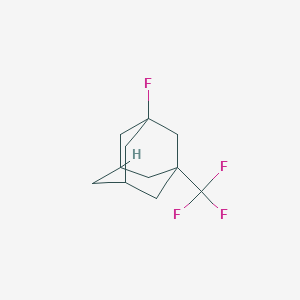
1-Fluoro-3-(trifluoromethyl)adamantane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Fluoro-3-(trifluoromethyl)adamantane is a fluorinated derivative of adamantane, a polycyclic hydrocarbon known for its diamond-like structure. This compound is characterized by the presence of a fluorine atom and a trifluoromethyl group attached to the adamantane framework. The unique structure imparts distinct physical and chemical properties, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Fluoro-3-(trifluoromethyl)adamantane can be synthesized through the fluorination of 3-hydroxyadamantane-1-carboxylic acid. The process involves the use of fluorinating agents under controlled conditions to introduce the fluorine atom and the trifluoromethyl group . The reaction typically requires a catalyst and specific temperature and pressure conditions to achieve high yields.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure consistent and efficient production. The use of continuous flow reactors and advanced purification techniques is common in industrial settings to achieve high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Fluoro-3-(trifluoromethyl)adamantane undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom and trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogens, acids, and bases. Conditions typically involve controlled temperatures and the presence of catalysts.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide, potassium permanganate, and reducing agents like lithium aluminum hydride are used under specific conditions to achieve the desired transformations.
Major Products: The major products formed from these reactions include various fluorinated and trifluoromethylated derivatives of adamantane, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
1-Fluoro-3-(trifluoromethyl)adamantane has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its antiviral and anticancer properties, as well as its potential use in the development of new pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-fluoro-3-(trifluoromethyl)adamantane involves its interaction with specific molecular targets and pathways. The fluorine atom and trifluoromethyl group enhance the compound’s ability to interact with biological molecules, potentially leading to the inhibition of viral replication or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
- 1-Fluoroadamantane
- 3-(Trifluoromethyl)adamantane
- 1,3-Difluoroadamantane
Comparison: 1-Fluoro-3-(trifluoromethyl)adamantane is unique due to the simultaneous presence of a fluorine atom and a trifluoromethyl group, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits enhanced stability, reactivity, and potential bioactivity, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C11H14F4 |
|---|---|
Poids moléculaire |
222.22 g/mol |
Nom IUPAC |
1-fluoro-3-(trifluoromethyl)adamantane |
InChI |
InChI=1S/C11H14F4/c12-10-4-7-1-8(5-10)3-9(2-7,6-10)11(13,14)15/h7-8H,1-6H2 |
Clé InChI |
VBLXHEKPRVVEOC-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC3(CC1CC(C2)(C3)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl4-formyl-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13515739.png)
![2-Oxabicyclo[3.1.1]heptan-4-ylmethanamine](/img/structure/B13515748.png)
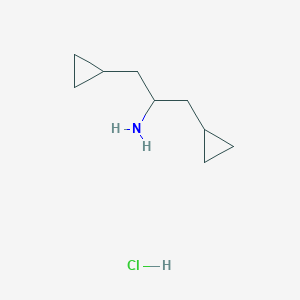
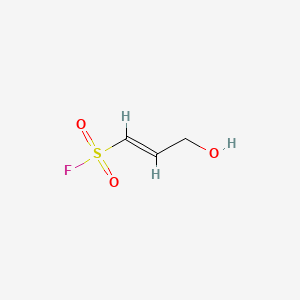

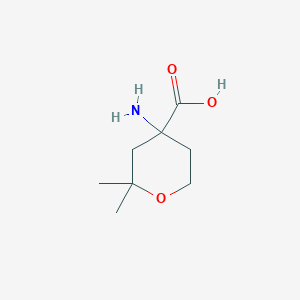
![tert-butyl N-{2-methyl-5-oxobicyclo[2.2.2]octan-2-yl}carbamate](/img/structure/B13515774.png)
![(2S)-2-[(Tert-butoxycarbonyl)amino]-3-mercapto-2-methylpropanoic acid](/img/structure/B13515776.png)
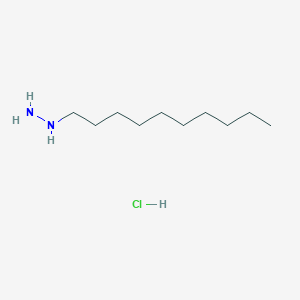
![tert-butyl N-[(4-fluoro-3-hydroxyphenyl)methyl]carbamate](/img/structure/B13515786.png)
![10,10-Difluoro-6-azaspiro[4.5]decane hydrochloride](/img/structure/B13515794.png)
